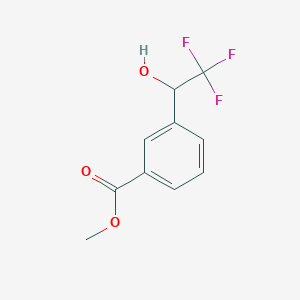
Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . This compound is a derivative of benzoic acid and contains a trifluoromethyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate typically involves the reaction of benzoic acid derivatives with trifluoromethylating agents. One common method includes the reaction of methyl 3-hydroxybenzoate with trifluoroacetaldehyde under acidic conditions to yield the desired product . Industrial production methods often involve bulk custom synthesis and procurement .
Analyse Chemischer Reaktionen
Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include trifluoromethylated carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved often include nucleophilic and electrophilic interactions, which can modulate the activity of biological systems .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate can be compared with other trifluoromethylated compounds such as:
Trifluoromethane: A simple trifluoromethyl compound with different reactivity.
1,1,1-Trifluoroethane: Another trifluoromethyl compound used in various applications.
Hexafluoroacetone: Contains two trifluoromethyl groups and exhibits unique chemical properties. The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a benzoate ester, providing distinct reactivity and applications.
Eigenschaften
Molekularformel |
C10H9F3O3 |
|---|---|
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-3-6(5-7)8(14)10(11,12)13/h2-5,8,14H,1H3 |
InChI-Schlüssel |
AYUZKLJHRMNISM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


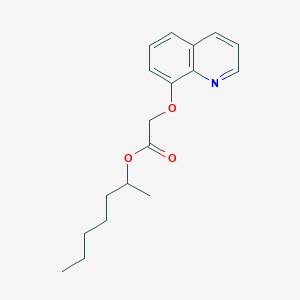


![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)



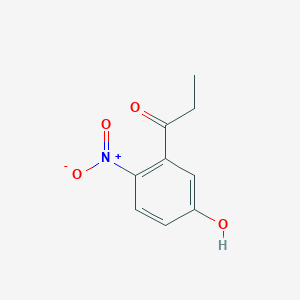
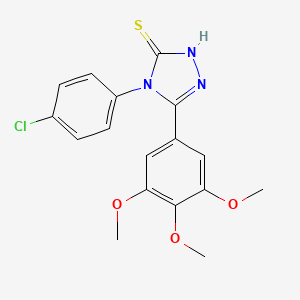

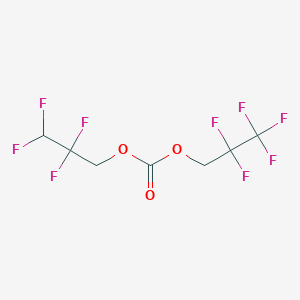


![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)
